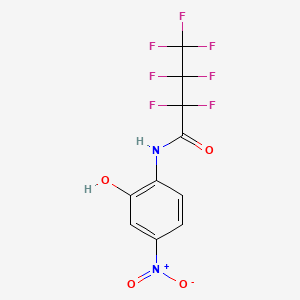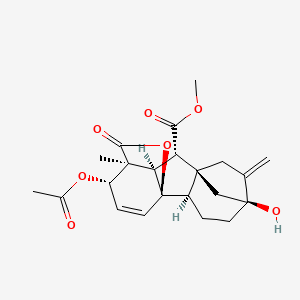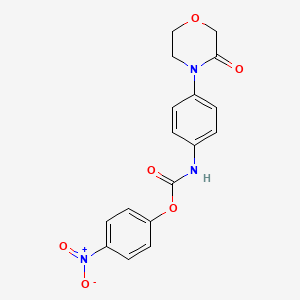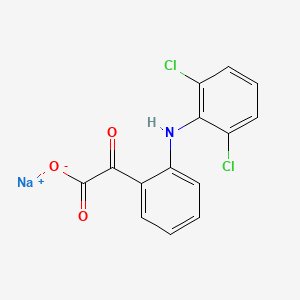
Keto Diclofenac Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keto Diclofenac Sodium Salt is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The sodium salt form of diclofenac enhances its solubility and bioavailability, making it more effective for oral administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products
Oxidation: Hydroxylated derivatives of diclofenac.
Reduction: Hydroxylated forms of diclofenac.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Keto Diclofenac Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of NSAIDs and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac Potassium Salt: Another salt form of diclofenac with faster absorption and onset of action compared to the sodium salt.
Ketoprofen: A similar NSAID with comparable anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with similar mechanisms of action.
Uniqueness
Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability, making it more effective for oral administration. Its specific inhibition of COX-2 over COX-1 also contributes to its reduced gastrointestinal side effects compared to other NSAIDs .
Propriétés
Formule moléculaire |
C14H8Cl2NNaO3 |
|---|---|
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |
Clé InChI |
SLKWORWIFRJWLC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


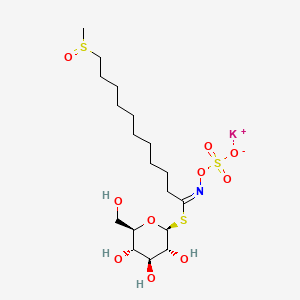
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
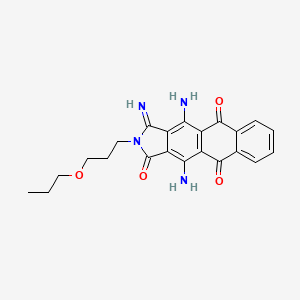
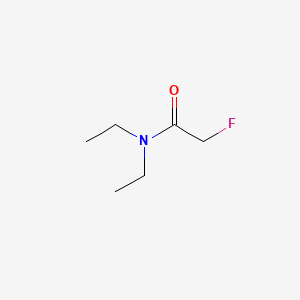
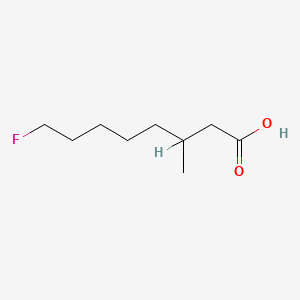

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
